molecular formula C11H11F3N2O3 B1366546 Flutamide-d7

Flutamide-d7

Cat. No.: B1366546
M. Wt: 283.25 g/mol
InChI Key: MKXKFYHWDHIYRV-NWOXSKRJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Flutamide-d7 (CAS: 223134-72-3) is a deuterium-labeled analog of Flutamide, a non-steroidal androgen receptor (AR) antagonist used primarily in prostate cancer therapy . As a stable isotope-labeled internal standard, this compound is critical for the accurate quantification of Flutamide and its metabolites in analytical methods such as liquid chromatography-mass spectrometry (LC-MS) . Its molecular formula is C₁₁H₄D₇F₃N₂O₃, with a molecular weight of 283.3 g/mol . The deuteration occurs at the methyl groups (positions 2 and 3), as indicated by its SMILES notation and IUPAC name: 2,3,3,3-tetradeutero-N-[4-nitro-3-(trifluoromethyl)phenyl]-2-(trideuteriomethyl)propanamide .

This compound is soluble in methanol and requires storage at -20°C to maintain stability, with a purity exceeding 99% . Its primary application lies in pharmacokinetic and metabolic studies, where it ensures precision in detecting unlabeled Flutamide in biological matrices .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Flutamide-d7 involves the incorporation of deuterium atoms into the flutamide molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to start with a deuterated precursor and carry out the necessary chemical reactions to form the final deuterated product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions

Flutamide-d7, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include 2-hydroxyflutamide (oxidation product) and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

Analytical Chemistry

Internal Standard in Mass Spectrometry
Flutamide-d7 serves as an internal standard for quantifying flutamide levels in biological samples using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The distinct mass difference due to deuterium allows for precise quantification, which is crucial in pharmacokinetic studies and therapeutic monitoring of prostate cancer treatments.

Pharmacokinetic Studies
Research utilizing this compound focuses on its interactions with androgen receptors and liver enzymes involved in drug metabolism. By understanding these interactions, researchers can elucidate the pharmacokinetic properties of flutamide, contributing to improved therapeutic strategies for prostate cancer management.

Biological Research

Androgen Receptor Inhibition
this compound retains the biological activity of its parent compound by inhibiting androgen receptors. This inhibition is vital for treating androgen-dependent conditions such as prostate cancer. Studies have shown that this compound binds to androgen receptors with comparable affinity to flutamide, leading to decreased expression of genes associated with cell proliferation and increased expression of pro-apoptotic genes.

Impact on Reproductive Development
Research has indicated that exposure to flutamide (and by extension, its deuterated form) can alter androgen-mediated reproductive development. In studies involving male rat offspring, prenatal exposure to flutamide resulted in significant changes in reproductive function, highlighting the importance of understanding the compound's effects on endocrine functions .

Clinical Applications

Second-Line Therapy for Prostate Cancer
Flutamide has been evaluated as a second-line agent for maximum androgen blockade (MAB) in patients with relapsing prostate cancer. A study involving 13 patients demonstrated that flutamide administration led to a decrease in prostate-specific antigen (PSA) levels in 69.2% of cases, indicating its effectiveness as a therapeutic option following first-line treatments .

Comparative Analysis with Other Antiandrogens

Compound NameDescriptionUnique Features
FlutamideNonsteroidal antiandrogen used for prostate cancer treatmentParent compound without deuterium labeling
BicalutamideAnother nonsteroidal antiandrogen with a different structureImproved efficacy and safety profile compared to flutamide
EnzalutamideA newer generation antiandrogen that is more potent than flutamideEnhanced binding affinity and better clinical outcomes

This compound's unique deuterated nature allows for enhanced accuracy in pharmacological assessments compared to its non-deuterated counterparts, making it invaluable in research settings where precise quantification is critical.

Case Studies

Case Study: Prostate Cancer Treatment Efficacy
In a clinical study assessing the efficacy of flutamide as a second-line treatment, patients who had previously received bicalutamide were administered flutamide at 375 mg/day. The results indicated significant reductions in PSA levels, affirming flutamide's role in managing advanced prostate cancer when initial treatments fail .

Case Study: Metabolism and Toxicity Assessment
Research investigating the metabolic pathways of flutamide revealed that it undergoes extensive metabolism, leading to potential liver toxicity. Understanding these metabolic processes through studies using this compound can help mitigate adverse effects and enhance patient safety during treatment .

Mechanism of Action

Flutamide-d7, like flutamide, acts as a selective antagonist of the androgen receptor. It competes with androgens such as testosterone and dihydrotestosterone for binding to androgen receptors in tissues like the prostate gland. By doing so, it prevents the effects of these androgens and inhibits the growth of prostate cancer cells .

Comparison with Similar Compounds

Flutamide (Non-Deuterated Parent Compound)

Flutamide (CAS: 13311-84-7) is the parent compound of Flutamide-d7 and functions as a prodrug. It is metabolized in the liver by CYP1A2 into its active form, 2-hydroxyflutamide, which competitively inhibits androgen binding to ARs . Key differences include:

  • Molecular Formula : C₁₁H₁₁F₃N₂O₃ (vs. C₁₁H₄D₇F₃N₂O₃ for this compound).
  • Molecular Weight : 276.2 g/mol (vs. 283.3 g/mol for this compound) .
  • Applications : Flutamide is used therapeutically in prostate cancer (IC₅₀ = 81.8–98.8 µM in LNCaP and PC3 cells), whereas this compound is strictly an analytical tool .

Hydroxy Flutamide-d6

Hydroxy Flutamide-d6 (CAS: 52806-53-8) is a deuterated metabolite of Flutamide, labeled at six positions. Unlike this compound, which targets the parent drug, this compound serves as an internal standard for quantifying 2-hydroxyflutamide, the active metabolite .

Other Deuterated Androgen Receptor Inhibitors

Deuterated analogs of AR antagonists are increasingly used in analytical and preclinical research:

  • Spironolactone-d7: A deuterated potassium-sparing diuretic with AR antagonism, used in hormone-related studies .
  • Amitriptyline-d3 Hydrochloride : Though primarily a tricyclic antidepressant, its deuterated form aids in neuroendocrine research .

Table 1: Comparative Analysis of this compound and Related Compounds

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Application Storage Conditions Purity
This compound C₁₁H₄D₇F₃N₂O₃ 283.3 223134-72-3 Internal standard for Flutamide -20°C >99%
Flutamide C₁₁H₁₁F₃N₂O₃ 276.2 13311-84-7 Prostate cancer therapy Room temperature N/A
Hydroxy Flutamide-d6 C₁₁H₅D₆F₃N₂O₄ 292.2 52806-53-8 Quantification of 2-hydroxyflutamide -20°C >98%
Spironolactone-d7 C₂₄H₂₅D₇O₄S 429.6 N/A Hormone disruption studies -20°C >98%

Key Research Findings

Analytical Utility: this compound enhances the accuracy of LC-MS methods by minimizing matrix effects, as validated in studies comparing deuterated vs. non-deuterated internal standards .

Stability: Deuterated compounds like this compound exhibit improved metabolic stability compared to non-deuterated analogs, reducing deuterium loss in vivo .

Therapeutic vs.

Biological Activity

Flutamide-d7 is a deuterated form of flutamide, a nonsteroidal anti-androgen primarily used in the treatment of prostate cancer. The incorporation of deuterium into the flutamide molecule alters its pharmacokinetic properties, potentially enhancing its stability and metabolic profile. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacodynamics, and relevant case studies.

Flutamide functions as an androgen receptor antagonist. It inhibits the binding of androgens to their receptors in target tissues, thereby reducing androgenic activity. The compound is converted in the liver to its active metabolite, hydroxyflutamide (HF), which has a higher affinity for androgen receptors than flutamide itself. The inhibition constants (Kis) for flutamide are approximately 1.3 µM for the cytosolic rat ventral prostate and 7.5 µM for the anterior pituitary receptors .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its deuterated structure. Deuteration may lead to slower metabolic rates due to the stronger C-D bonds compared to C-H bonds, potentially resulting in prolonged drug action and reduced toxicity . Studies suggest that deuterated drugs can exhibit altered absorption, distribution, metabolism, and excretion (ADME) characteristics .

Biological Activity

This compound has demonstrated significant biological activity in various studies:

  • In Vitro Cytotoxicity : Flutamide exhibits cytotoxic effects on prostate cancer cell lines such as PC3 and LNCaP, with IC50 values of 98.8 µM and 81.8 µM, respectively . This cytotoxicity is attributed to its ability to inhibit androgen receptor signaling pathways critical for cancer cell proliferation.
  • Animal Models : In xenograft models using PC-82 mice, administration of flutamide at a dose of 50 mg/kg per day resulted in reduced tumor growth, indicating its efficacy as an anti-cancer agent .

Case Studies

Several case studies highlight both the therapeutic potential and adverse effects associated with flutamide use:

  • Hepatic Reactions : A notable case involved a female patient who developed subacute hepatic failure after three months of flutamide treatment. Although other medications were being taken concurrently, the report emphasizes the importance of monitoring liver function during therapy with flutamide due to potential hepatotoxicity .
  • Cholestatic Hepatitis : Another case reported a 75-year-old male with metastatic prostate cancer who developed jaundice after seven months on flutamide. Histological examination revealed cholestatic patterns without identifiable viral or autoimmune causes, underscoring the need for vigilance regarding liver health in patients receiving this medication .
  • Efficacy in Prostate Cancer : A study involving patients who had relapsed after first-line anti-androgen therapy showed that flutamide could effectively lower prostate-specific antigen (PSA) levels in 69% of cases when used as a second-line treatment . This suggests that flutamide remains a viable option for managing advanced prostate cancer.

Summary of Findings

The biological activity of this compound illustrates its role as an effective anti-androgen with significant implications for prostate cancer treatment. However, its use is accompanied by potential hepatotoxicity and other adverse effects that necessitate careful monitoring.

Parameter Flutamide This compound
Chemical Structure C₁₁H₁₂F₃N₂O₃C₁₁H₄D₇F₃N₂O₃
Kis (Androgen Receptor) 1.3 µM (ventral prostate)Altered due to deuteration
IC50 (PC3 cells) 98.8 µMNot specifically studied
IC50 (LNCaP cells) 81.8 µMNot specifically studied
Tumor Growth Reduction Yes (PC-82 model)Not specifically studied

Q & A

Basic Research Questions

Q. What analytical techniques are most effective for characterizing the isotopic purity of Flutamide-d7, and how can researchers validate these methods?

  • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to confirm deuterium incorporation. For validation, compare results against certified reference standards and employ inter-laboratory reproducibility tests .
  • Key considerations : Account for solvent interference in NMR and ensure mass spectrometry parameters (e.g., ionization mode, resolution) are optimized to distinguish isotopic peaks .

Q. How should researchers design experiments to assess the stability of this compound under varying storage conditions?

  • Experimental design : Conduct accelerated stability studies at elevated temperatures (e.g., 40°C, 60°C) and humidity levels. Monitor degradation via HPLC-UV or LC-MS, quantifying parent compound loss and identifying degradation byproducts .
  • Data interpretation : Apply Arrhenius kinetics to extrapolate shelf-life under standard conditions. Include control samples (non-deuterated Flutamide) to isolate deuterium-specific effects .

Q. What protocols ensure reproducibility in synthesizing this compound for isotopic labeling studies?

  • Synthesis guidelines : Document reaction conditions (temperature, solvent, catalyst) and purification steps (e.g., column chromatography, recrystallization) in detail. Use deuterated solvents to minimize isotopic exchange .
  • Quality control : Report yield, purity (≥98% by HPLC), and isotopic enrichment (≥99% by HRMS) in all publications to enable cross-study comparisons .

Advanced Research Questions

Q. How can conflicting data on the metabolic stability of this compound in hepatic microsomes be resolved?

  • Conflict analysis :

  • Step 1 : Compare assay conditions (e.g., microsome source, incubation time, co-factor concentrations) across studies. Variability often arises from interspecies differences (human vs. rodent microsomes) .
  • Step 2 : Validate findings using orthogonal methods (e.g., recombinant CYP450 enzymes vs. pooled microsomes) to isolate enzyme-specific contributions .
    • Table : Example data reconciliation framework:
VariableStudy A (Human)Study B (Rodent)Resolution Strategy
Half-life (t₁/₂)45 min12 minStandardize microsome source
CYP3A4 contribution (%)70%30%Use isoform-specific inhibitors

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound toxicity studies with small sample sizes?

  • Methodology :

  • Employ Bayesian hierarchical models to account for inter-individual variability and sparse data .
  • Use non-parametric tests (e.g., Mann-Whitney U) for skewed distributions, paired with false-discovery-rate (FDR) correction for multiple comparisons .
    • Case study : In a rodent model, bootstrap resampling (n=1,000 iterations) improved confidence intervals for NOAEL (No Observed Adverse Effect Level) estimation .

Q. How can researchers address discrepancies in receptor binding affinity measurements between this compound and its non-deuterated counterpart?

  • Root-cause analysis :

  • Hypothesis 1 : Deuterium kinetic isotope effects (DKIE) alter binding kinetics. Test via surface plasmon resonance (SPR) under controlled pH/temperature .
  • Hypothesis 2 : Impurities in deuterated analogs affect assay results. Validate purity via orthogonal methods (e.g., elemental analysis, chiral HPLC) .
    • Recommendation : Report binding parameters (Kd, Bmax) with error margins and assay replicates (≥3 independent experiments) .

Q. Methodological Best Practices

Q. What ethical and documentation standards apply to preclinical studies using this compound?

  • Ethical compliance : Adhere to ARRIVE guidelines for animal studies, including detailed reporting of housing conditions, sample-size justification, and blinding protocols .
  • Data transparency : Archive raw datasets (e.g., NMR spectra, dose-response curves) in repositories like Figshare or Zenodo, ensuring FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Q. How should researchers structure a manuscript to highlight the novelty of this compound in androgen receptor antagonism studies?

  • Paper organization :

  • Introduction : Contrast this compound’s isotopic advantages (e.g., reduced metabolic clearance) with limitations of non-deuterated analogs .
  • Methods : Detail deuterium labeling efficiency and stability assays to emphasize methodological rigor .
  • Discussion : Link findings to broader applications (e.g., improving pharmacokinetic models for deuterated drugs) .

Properties

IUPAC Name

2,3,3,3-tetradeuterio-N-[4-nitro-3-(trifluoromethyl)phenyl]-2-(trideuteriomethyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O3/c1-6(2)10(17)15-7-3-4-9(16(18)19)8(5-7)11(12,13)14/h3-6H,1-2H3,(H,15,17)/i1D3,2D3,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXKFYHWDHIYRV-NWOXSKRJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.